2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS No.: 2199710-91-1
Cat. No.: VC7424775
Molecular Formula: C14H12Cl2N2O2S
Molecular Weight: 343.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199710-91-1 |
|---|---|
| Molecular Formula | C14H12Cl2N2O2S |
| Molecular Weight | 343.22 |
| IUPAC Name | (3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H12Cl2N2O2S/c15-11-2-1-9(7-12(11)16)13(19)18-5-3-10(8-18)20-14-17-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 |
| Standard InChI Key | YTKAQSVUWCXBOK-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole systematically describes its composition:
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Thiazole ring: A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.
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Pyrrolidine substituent: A five-membered saturated nitrogen heterocycle attached to the thiazole’s 2-position via an ether (–O–) linkage.
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3,4-Dichlorobenzoyl group: A benzoyl moiety with chlorine atoms at the 3- and 4-positions, bonded to the pyrrolidine nitrogen.
The molecular formula is C₁₄H₁₂Cl₂N₂O₂S, with a molecular weight of 367.23 g/mol. Key structural features include:
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Planar thiazole ring: Contributes to aromatic stability and potential π-π stacking interactions.
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Stereogenic centers: The pyrrolidine ring introduces chirality, which may influence biological activity .
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Electron-withdrawing substituents: The dichlorophenyl group enhances electrophilic character, potentially affecting reactivity and binding affinity .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis can be dissected into three key fragments:
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Thiazole core: Prepared via Hantzsch thiazole synthesis using β-chlorovinyl ketones and thiourea .
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Pyrrolidine-ether linkage: Formed through nucleophilic substitution between 3-hydroxypyrrolidine and a halogenated thiazole.
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3,4-Dichlorobenzoyl group: Introduced via acylation of pyrrolidine using 3,4-dichlorobenzoyl chloride .
Stepwise Synthesis
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Thiazole Formation:
Reaction of β-chlorovinyl ketone with thiourea in ethanol under reflux yields the 2-aminothiazole intermediate . -
Etherification:
2-Chlorothiazole reacts with 3-hydroxypyrrolidine in the presence of a base (e.g., K₂CO₃) to form the ether bond. -
Acylation:
The pyrrolidine nitrogen is acylated with 3,4-dichlorobenzoyl chloride using triethylamine as a base .
Optimization Challenges
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Steric hindrance: Bulky substituents on pyrrolidine may slow acylation; elevated temperatures (80–100°C) improve yields.
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Solubility: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Physicochemical Properties
Key Observations:
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The dichlorophenyl group increases hydrophobicity (LogP >3), favoring membrane permeability .
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The thiazole ring contributes to UV absorption at λ<sub>max</sub> ≈270 nm.
Comparative Analysis with Structural Analogs
Notable Trends:
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Electron-withdrawing groups (e.g., –Cl, –SO₂–) improve metabolic stability but reduce aqueous solubility .
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Ether vs. amine linkers: Ethers offer greater hydrolytic resistance compared to ureas .
Applications and Future Directions
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Medicinal Chemistry:
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Material Science:
Synthetic Challenges:
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Scalability of multi-step sequences.
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Resolution of stereoisomers for biological testing.
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